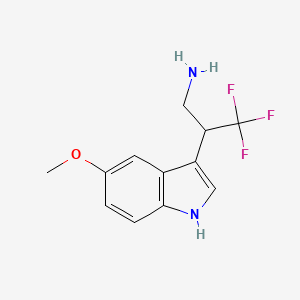![molecular formula C12H21NO5 B11856888 (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[44]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a suitable azaspiro compound with tert-butyl bromoacetate under basic conditions to introduce the tert-butyl ester group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards targets.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: A related compound with similar structural features.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
tert-butyl (8S)-8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-12(6-9(13)7-14)16-4-5-17-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
InChIキー |
RHWJYCGTFCGCGZ-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1CO)OCCO2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)



![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)

